molecular formula C14H9F2N3O2S B2385179 N-(2,4-difluorophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851945-53-4

N-(2,4-difluorophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2385179
CAS No.: 851945-53-4
M. Wt: 321.3
InChI Key: MIGZDAMUXIKSHP-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the thiazolopyrimidine class. These compounds are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties . The presence of fluorine atoms in the phenyl ring enhances the compound’s stability and bioavailability .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols . The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

N-(2,4-difluorophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits significant antibacterial and antiviral activities, making it a candidate for drug development.

    Medicine: Potential anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Industry: Used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves the inhibition of specific enzymes and molecular targets. The compound interacts with the active sites of enzymes, blocking their activity and disrupting essential biological pathways. This inhibition can lead to the death of bacterial or cancer cells, making it a potent therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

    2-Substituted thiazolo[3,2-a]pyrimidines: These compounds share a similar core structure but differ in their substituents, leading to variations in biological activity.

    Thiazolo[3,2-b]triazoles: These compounds have a similar thiazole ring but are fused with a triazole ring, resulting in different chemical properties.

Uniqueness

N-(2,4-difluorophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to the presence of fluorine atoms in the phenyl ring, which enhances its stability and bioavailability compared to other similar compounds. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F2N3O2S/c1-7-6-22-14-17-5-9(13(21)19(7)14)12(20)18-11-3-2-8(15)4-10(11)16/h2-6H,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIGZDAMUXIKSHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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